What are the physical and chemical properties of 4-Ethoxy-2,5-dimethylphenol?
What are the physical and chemical properties of 4-Ethoxy-2,5-dimethylphenol?
An in-depth technical analysis of 4-Ethoxy-2,5-dimethylphenol requires moving beyond basic chemical descriptors to understand its role as a privileged scaffold in modern synthetic chemistry. For drug development professionals and synthetic chemists, this compound is not merely a reagent; it is a highly tunable building block. Its unique substitution pattern—combining the electron-donating properties of an ethoxy group with the steric shielding of two methyl groups—makes it an ideal precursor for the development of complex radical-scavenging antioxidants, specifically chromanes and coumarans.
This whitepaper provides a comprehensive evaluation of its physicochemical architecture, mechanistic behavior, and field-proven methodologies for its application in advanced organic synthesis.
Molecular Architecture and Physicochemical Profiling
The chemical behavior of 4-Ethoxy-2,5-dimethylphenol (CAS: 99172-75-5) is dictated by the synergistic electronic effects of its substituents. The hydroxyl (-OH) and ethoxy (-OCH₂CH₃) groups are strong π -donors, rendering the aromatic ring highly electron-rich and susceptible to electrophilic attack. Meanwhile, the methyl groups at the C2 and C5 positions provide critical steric hindrance. In the context of antioxidant design, this steric bulk is essential for stabilizing the phenoxy radical intermediate formed during reactive oxygen species (ROS) scavenging.
To establish a baseline for experimental design, the fundamental quantitative properties of the compound are summarized below. Due to the highly specialized nature of this derivative, partition coefficients and boiling points are derived from validated cheminformatics models based on structurally homologous phenol ethers [1].
Table 1: Physicochemical and Structural Properties
| Property | Value / Description | Analytical Significance |
| CAS Registry Number | 99172-75-5 | Primary identifier for sourcing and regulatory compliance. |
| Molecular Formula | C₁₀H₁₄O₂ | Dictates mass spectrometric parent ion ( [M+H]+ m/z≈167.1 ). |
| Molecular Weight | 166.22 g/mol | Essential for precise stoichiometric calculations. |
| Predicted Boiling Point | ~240–260 °C (at 760 mmHg) | Indicates low volatility; requires high vacuum for distillation. |
| Predicted LogP | 2.7 – 2.8 | Suggests moderate lipophilicity, ideal for cellular membrane penetration. |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | Critical for radical scavenging and receptor binding. |
| Hydrogen Bond Acceptors | 2 (Hydroxyl and Ethoxy oxygens) | Influences solubility in polar aprotic solvents (e.g., DMF, THF). |
Synthetic Utility: The Pathway to Chromane Antioxidants
In drug discovery, the chromane ring system is a highly sought-after pharmacophore, forming the core of Vitamin E ( α -tocopherol) and numerous synthetic cardioprotective agents. 4-Ethoxy-2,5-dimethylphenol serves as a direct precursor to 6-hydroxy-5,8-dimethylchromane .
The synthetic logic relies on a classic sequence: O-alkylation followed by a thermal Claisen rearrangement . The pre-existing methyl groups at C2 and C5 are strategically positioned to block alternative rearrangement pathways, forcing the allyl group to migrate exclusively to the unsubstituted C6 position. This regiocontrol is a hallmark of intelligent building block selection, as documented in the [1].
Fig 1. Regiocontrolled synthetic pathway from 4-Ethoxy-2,5-dimethylphenol to chromane scaffolds.
Field-Proven Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocol details the transformation of 4-Ethoxy-2,5-dimethylphenol into the chromane antioxidant core. As an application scientist, I must emphasize that the electron-rich nature of these intermediates makes them highly susceptible to auto-oxidation. Causality note: All steps must be performed under an inert argon atmosphere to prevent the formation of unwanted quinone byproducts.
Phase 1: Synthesis of 1-Allyloxy-4-ethoxy-2,5-dimethylbenzene
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Preparation: Dissolve 10.0 mmol of 4-Ethoxy-2,5-dimethylphenol in 25 mL of anhydrous N,N-dimethylformamide (DMF).
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Deprotonation: Add 12.0 mmol of anhydrous potassium carbonate (K₂CO₃). Rationale: K₂CO₃ is a mild base that efficiently deprotonates the phenol without causing side reactions commonly seen with stronger bases like NaH.
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Alkylation: Dropwise add 11.0 mmol of allyl bromide at 0 °C. Stir the mixture at room temperature for 8 hours.
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Workup & Validation: Quench with distilled water and extract with ethyl acetate. The success of this step is self-validating via ¹H NMR: look for the disappearance of the broad phenolic -OH singlet and the appearance of a multiplet at ~4.5 ppm corresponding to the -OCH₂- protons of the allyl group.
Phase 2: Claisen Rearrangement to 2-Allyl-4-ethoxy-3,6-dimethylphenol
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Thermal Rearrangement: Dissolve the purified allyl ether in a high-boiling solvent such as N,N-diethylaniline, or run the reaction neat under vacuum at 190–200 °C for 4 hours.
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Mechanistic Control: The thermal [3,3]-sigmatropic rearrangement is concerted. The steric bulk of the C5 methyl group directs the allyl migration exclusively to the C6 position.
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Validation: In the ¹H NMR spectrum, the allyl -OCH₂- signal (~4.5 ppm) will disappear, replaced by a benzylic -CH₂- doublet at ~3.3 ppm, confirming carbon-carbon bond formation.
Phase 3: Cyclization and Deprotection
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Acid-Catalyzed Ring Closure: Dissolve the rearranged intermediate in a mixture of tetrahydrofuran (THF) and water.
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Reagent Addition: Introduce hydrobromic acid (HBr) and a catalytic amount of sodium tetrahydroborate (NaBH₄). Rationale: HBr serves a dual purpose: it catalyzes the intramolecular Markovnikov addition of the phenol -OH to the allyl double bond (forming the chromane ring) and simultaneously cleaves the C4 ethoxy ether to yield the final free hydroxyl group. NaBH₄ is added as an in-situ reducing agent to suppress oxidative degradation during the harsh acidic deprotection [1].
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Isolation: Neutralize carefully with sodium hydroxide (NaOH), extract, and purify via flash chromatography to yield 6-hydroxy-5,8-dimethylchromane.
Analytical Characterization Standards
To establish trustworthiness in your synthetic workflow, analytical verification of 4-Ethoxy-2,5-dimethylphenol (the starting material) is critical before commencing synthesis.
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¹H NMR (CDCl₃, 400 MHz): Due to the para relationship of the two remaining aromatic protons (at C3 and C6), they will not exhibit ortho/meta coupling. You must observe two distinct singlets in the aromatic region (approx. 6.50 and 6.65 ppm). The ethoxy group will present as a classic quartet (~3.9 ppm, 2H) and triplet (~1.3 ppm, 3H).
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Mass Spectrometry (ESI+): Expect a strong [M+H]+ peak at 167.1.
By leveraging the precise steric and electronic parameters of 4-Ethoxy-2,5-dimethylphenol, researchers can bypass complex multi-step functionalizations, utilizing this molecule as a direct, regioselective gateway to high-value antioxidant therapeutics.
References
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Yagunov, S. E., Khol'shin, S. V., Kandalintseva, N. V., & Prosenko, A. E. "Synthesis and antioxidant activity of 5-hydroxycoumarans, 6-hydroxychromanes and sulfur-containing derivatives on their base." Russian Chemical Bulletin, 62(6), 1395-1400 (2013). URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12150, 4-Ethoxyphenol" (Utilized for baseline cheminformatics extrapolation). PubChem. URL:[Link]
